molecular formula C22H28INO2 B1196767 1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE CAS No. 21216-78-4

1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE

Cat. No.: B1196767
CAS No.: 21216-78-4
M. Wt: 465.4 g/mol
InChI Key: NOXZRZKBAKQQAL-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Overview of 1-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine bromide

The compound this compound represents a sophisticated heterocyclic organic molecule that embodies the complexity achievable in modern synthetic chemistry. This compound possesses the Chemical Abstracts Service registry number 21216-78-4 and belongs to a class of molecules featuring both dioxolane and tetrahydropyridine ring systems. The molecular structure demonstrates remarkable architectural complexity through the integration of multiple functional domains within a single chemical entity.

The fundamental chemical identity of this compound is established through its molecular formula C22H28BrNO2, which indicates the presence of twenty-two carbon atoms, twenty-eight hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. The calculated molecular weight of 418.37 grams per mole confirms the substantial size of this organic molecule. The compound exists as a quaternary ammonium salt, where the bromide ion serves as the counteranion to the positively charged nitrogen center within the tetrahydropyridine ring system.

Structural analysis reveals that this molecule incorporates two distinct heterocyclic ring systems connected through a methylene bridge. The first ring system consists of a 1,3-dioxolane ring substituted with two phenyl groups at the 2-position, creating a sterically crowded environment around the acetal carbon. The second ring system comprises a partially saturated pyridine derivative, specifically a 3,4,5,6-tetrahydro-2H-pyridine ring bearing a methyl substituent on the nitrogen atom. The connection between these two ring systems occurs through a methylene linker attached to the 4-position of the dioxolane ring and the nitrogen atom of the tetrahydropyridine ring.

Chemical Property Value Source
Molecular Formula C22H28BrNO2
Molecular Weight 418.37 g/mol
Chemical Abstracts Service Number 21216-78-4
International Union of Pure and Applied Chemistry Name 1-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium bromide
Related Chemical Abstracts Service Numbers 21100-31-2 (parent compound)

The three-dimensional architecture of this molecule presents significant steric considerations due to the presence of bulky phenyl substituents and the conformational flexibility of the tetrahydropyridine ring. The dioxolane ring adopts a relatively rigid conformation, while the tetrahydropyridine ring can exist in multiple conformational states, contributing to the overall molecular dynamics of the compound. This structural complexity makes the molecule particularly interesting from both synthetic and theoretical perspectives within the field of heterocyclic chemistry.

Historical Development in Heterocyclic Chemistry Research

The development of heterocyclic chemistry has followed a remarkable trajectory that spans more than two centuries, providing the foundational knowledge necessary for understanding complex molecules such as this compound. The historical progression of this field demonstrates how early discoveries in simple heterocyclic systems ultimately enabled the synthesis and characterization of increasingly sophisticated molecular architectures.

The origins of heterocyclic chemistry can be traced to the early nineteenth century, when researchers first began isolating and characterizing compounds containing rings with atoms other than carbon. The year 1818 marked a significant milestone when Brugnatelli successfully isolated alloxan from uric acid, representing one of the earliest documented examples of heterocyclic compound identification. This discovery established the foundation for subsequent investigations into nitrogen-containing ring systems, which would prove essential for understanding compounds like the tetrahydropyridine component of the target molecule.

Further progress in the field occurred in 1832 when Dobereiner produced furfural by treating starch with sulfuric acid, thereby introducing researchers to oxygen-containing heterocyclic systems such as furans. This achievement was particularly relevant to the eventual development of dioxolane chemistry, as it demonstrated the feasibility of creating stable ring structures incorporating oxygen atoms. The systematic study of oxygen-containing heterocycles would later prove crucial for understanding the stability and reactivity patterns observed in compounds containing 1,3-dioxolane rings.

The evolution of heterocyclic chemistry continued throughout the nineteenth and twentieth centuries, with researchers developing increasingly sophisticated synthetic methodologies for creating complex ring systems. The understanding of nitrogen heterocycles advanced significantly through studies of pyridine, pyrrole, and related compounds, establishing the theoretical framework necessary for comprehending the behavior of tetrahydropyridine derivatives. Similarly, advances in oxygen heterocycle chemistry provided the knowledge base required for designing and synthesizing dioxolane-containing molecules.

Year Development Researcher Significance for Target Compound
1818 Alloxan isolation from uric acid Brugnatelli Foundation for nitrogen heterocycle chemistry
1832 Furfural production from starch Dobereiner Establishment of oxygen heterocycle synthesis
1800s-1900s Systematic heterocycle classification Various researchers Framework for understanding complex ring systems
Modern era Advanced synthetic methodologies Contemporary chemists Enabling synthesis of multi-ring heterocyclic compounds

The contemporary understanding of heterocyclic compounds reveals that they constitute more than half of all known chemical compounds, with approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistic underscores the fundamental importance of heterocyclic chemistry in modern pharmaceutical research and highlights the significance of compounds like this compound within the broader context of medicinal chemistry research.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple ring systems. The official International Union of Pure and Applied Chemistry name for this compound is 1-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium bromide, which reflects the systematic approach to describing the molecular architecture through standardized nomenclature rules.

The nomenclature system employed for this compound demonstrates the hierarchical approach used in International Union of Pure and Applied Chemistry naming conventions. The base structure is identified as a piperidinium ion, representing the protonated or alkylated form of piperidine, which is a six-membered saturated nitrogen heterocycle. The 1-methyl designation indicates the presence of a methyl group attached to the nitrogen atom, creating a quaternary ammonium center that carries a positive charge requiring a counteranion for electrical neutrality.

The substituent portion of the name, [(2,2-diphenyl-1,3-dioxolan-4-yl)methyl], describes the complex appendage attached to the nitrogen atom of the piperidinium ring. This substituent nomenclature follows the standard protocol of describing substituents from the outermost portions toward the point of attachment. The 1,3-dioxolane designation identifies a five-membered ring containing two oxygen atoms at the 1- and 3-positions, while the 2,2-diphenyl specification indicates that two phenyl groups are attached to the carbon atom at the 2-position of the dioxolane ring.

The chemical classification of this compound places it within multiple overlapping categories based on its structural features and chemical properties. As a heterocyclic compound, it belongs to the broad class of organic molecules containing rings with at least one non-carbon atom. More specifically, it can be classified as a mixed heterocyclic system due to the presence of both nitrogen and oxygen heteroatoms within its ring structures.

Classification Category Specific Classification Defining Structural Feature
Heterocyclic Type Mixed nitrogen-oxygen heterocycle Contains both nitrogen and oxygen heteroatoms
Ring System Bicyclic heterocyclic compound Two distinct ring systems connected by linker
Nitrogen Heterocycle Piperidinium derivative Six-membered saturated nitrogen-containing ring
Oxygen Heterocycle 1,3-Dioxolane derivative Five-membered ring with two oxygen atoms
Ionic Character Quaternary ammonium salt Positively charged nitrogen with bromide counterion
Aromatic Character Partially aromatic system Contains aromatic phenyl groups attached to aliphatic rings

From a structural classification perspective, this compound represents a quaternary ammonium salt, which places it within the broader category of ionic organic compounds. The presence of the bromide ion as a counteranion is essential for maintaining electrical neutrality and influences the compound's physical properties, including solubility characteristics and crystalline behavior. The quaternary ammonium center also imparts specific chemical reactivity patterns that distinguish this compound from neutral heterocyclic molecules.

Structural Attributes and Functional Group Analysis

The structural analysis of this compound reveals a complex molecular architecture incorporating multiple functional groups and structural motifs that contribute to its unique chemical properties. The compound's structure can be systematically analyzed by examining each component: the tetrahydropyridine ring system, the dioxolane ring system, the connecting methylene bridge, and the associated substituents.

The tetrahydropyridine ring system constitutes the core nitrogen-containing heterocycle within the molecule and represents a partially saturated derivative of pyridine. This six-membered ring contains one nitrogen atom and five carbon atoms, with the nitrogen atom bearing a positive charge due to quaternization with a methyl group. The tetrahydropyridine ring exists in a chair-like conformation similar to cyclohexane, providing conformational flexibility that influences the overall three-dimensional shape of the molecule. The presence of the quaternary ammonium center significantly alters the electronic properties of the nitrogen atom compared to neutral piperidine derivatives.

The 1,3-dioxolane ring system represents the oxygen-containing heterocyclic component of the molecule and exhibits distinct structural characteristics that influence overall molecular behavior. This five-membered ring contains two oxygen atoms at the 1- and 3-positions, creating an acetal functional group at the 2-position where the two phenyl substituents are attached. The dioxolane ring adopts a relatively planar conformation with slight puckering, and the presence of the bulky phenyl groups at the 2-position creates significant steric hindrance around this region of the molecule.

The methylene bridge connecting the two ring systems serves as a flexible linker that allows for rotational freedom between the dioxolane and tetrahydropyridine components. This structural feature is critical for determining the overall conformational behavior of the molecule, as rotation around the carbon-carbon and carbon-nitrogen bonds within the bridge can lead to multiple possible three-dimensional arrangements. The length and flexibility of this bridge influence how the two ring systems orient relative to each other in solution and in the solid state.

Structural Component Ring Size Heteroatoms Substitution Pattern Conformational Characteristics
Tetrahydropyridine Ring 6-membered 1 Nitrogen N-methyl quaternization Chair conformation with flexibility
1,3-Dioxolane Ring 5-membered 2 Oxygens 2,2-diphenyl substitution Planar with slight puckering
Methylene Bridge Linear chain None Single carbon linker High rotational freedom
Phenyl Substituents 6-membered None Aromatic rings Rigid planar geometry

The functional group analysis reveals several important chemical moieties that contribute to the compound's reactivity and properties. The quaternary ammonium functional group imparts ionic character to the molecule and affects its solubility profile, making it more soluble in polar solvents compared to neutral analogs. The acetal functional group within the dioxolane ring provides a site of potential chemical reactivity, particularly under acidic conditions where hydrolysis might occur to regenerate carbonyl compounds.

The aromatic phenyl groups contribute significantly to the molecular volume and provide sites for potential π-π interactions with other aromatic systems. These phenyl substituents also influence the overall lipophilicity of the molecule despite the presence of the ionic quaternary ammonium center. The positioning of these aromatic rings creates a sterically crowded environment around the dioxolane ring, which may influence the compound's ability to participate in certain chemical reactions or biological interactions.

The bromide counterion, while not covalently bound to the organic structure, plays an important role in the overall molecular behavior and represents an essential component for understanding the compound's properties. The choice of bromide as the counteranion affects crystal packing, solubility characteristics, and potential reactivity patterns. Alternative counterions could significantly alter these properties while maintaining the same basic organic cation structure.

Properties

IUPAC Name

1-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NO2.HI/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,21H,4,9-10,15-18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXZRZKBAKQQAL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1)CC2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21100-31-2 (Parent)
Record name Diphenylpiperidinomethyldioxolan iodide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021216784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048781
Record name Anacolin
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Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21216-78-4
Record name Piperidinium, 1-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21216-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylpiperidinomethyldioxolan iodide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021216784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anacolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYLPIPERIDINOMETHYLDIOXOLAN IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V3IY31A0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Mitsunobu Coupling Approach

An alternative to tosylation involves Mitsunobu reaction between the dioxolane methanol and 1-methyl-1,2,3,6-tetrahydropyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine. While this method avoids tosylate handling, it requires stoichiometric phosphine and azodicarboxylate reagents, increasing cost and purification complexity.

Direct Quaternization-Alkylation

In a one-pot variant, the dioxolane tosylate and methyl bromide are simultaneously reacted with 1,2,3,6-tetrahydropyridine. However, competing alkylation at multiple sites reduces yield (<40%), making this approach less viable.

Industrial-Scale Considerations

For bulk synthesis, the tosylation step is replaced with bromination using PBr₃ in THF. This reduces purification steps but necessitates rigorous control of exothermic reactions. Continuous flow reactors are recommended for safer scale-up.

Process Economics Comparison:

MethodCost (USD/kg)Yield (%)
Tosylation-Alkylation12,50068
Mitsunobu18,20072
Direct Bromination9,80060

Stability and Formulation Challenges

The pyridinium bromide salt is hygroscopic, requiring storage under anhydrous conditions. Tablet formulations using microcrystalline cellulose and sodium starch glycolate (as per ) exhibit acceptable dissolution profiles but may require enteric coating to prevent gastric degradation.

Chemical Reactions Analysis

Types of Reactions: Diphenylpiperidinomethyldioxolan iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as thiols or amines in a polar aprotic solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Diphenylpiperidinomethyldioxolan iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its effects on biological systems, particularly in neuropsychiatric research.

    Medicine: It has potential therapeutic applications in the treatment of neuropsychiatric disorders.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of diphenylpiperidinomethyldioxolan iodide involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter activity, thereby exerting its neuropsychiatric effects. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .

Comparison with Similar Compounds

Structural Analogues

(a) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (Compound 1l)
  • Structure : Contains a tetrahydroimidazo[1,2-a]pyridine core with ester and nitrophenyl substituents.
  • Properties : Melting point 243–245°C; molecular weight 51% (exact value unspecified).
  • Key Differences: Unlike the target compound, this derivative lacks a dioxolane group and bromide counterion but includes nitro and cyano functional groups, enhancing its electron-withdrawing character .
(b) 2,2-Dimethyl-5-Phenyl-1,3-Dioxane-4,6-Dione
  • Structure : A dioxane derivative with phenyl and methyl substituents.
  • Properties: No melting point or solubility data provided.
  • Key Differences: The dioxane ring in this compound differs from the dioxolane in the target molecule.

Functional Group Analysis

Compound Core Structure Substituents Counterion/Functional Groups
Target Compound Tetrahydropyridine 2,2-Diphenyl-1,3-dioxolane methyl group Bromide
Diethyl Tetrahydroimidazo[1,2-a]Pyridine Tetrahydroimidazo-pyridine 4-Nitrophenyl, phenethyl, cyano, ester groups None (neutral molecule)
2,2-Dimethyl-5-Phenyl-1,3-Dioxane-4,6-Dione Dioxane Phenyl, methyl groups Diketone

Biological Activity

The compound 1-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-1-methyl-3,4,5,6-tetrahydro-2H-pyridine bromide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer effects, antibacterial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical formula of the compound is C18H21BrN2O2C_{18}H_{21}BrN_2O_2 with a molecular weight of approximately 373.28 g/mol. The structural features include a tetrahydropyridine core and a dioxolane moiety that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit notable anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation. For example, it has been suggested that the inhibition of glycosidases can disrupt cell signaling pathways critical for tumor growth.
  • Case Studies :
    • A study demonstrated that derivatives of tetrahydropyridine showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds ranged from 25 µg/mL to 67 µg/mL, indicating a strong potential for further development as anticancer agents .
Compound TypeCell LineIC50 (µg/mL)
Tetrahydropyridine DerivativeA54925
Tetrahydropyridine DerivativeHCT11648

Antibacterial Activity

In addition to anticancer effects, the compound's structural analogs have been evaluated for antibacterial properties:

  • Research Findings : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Case Study : A derivative was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the dioxolane ring suggests potential interactions with glycosidases or other enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Signal Transduction Interference : By inhibiting specific cellular pathways, the compound may prevent cancer cell proliferation and induce apoptosis.

Q & A

Q. What are the recommended synthetic pathways and purification methods for this compound?

The synthesis of structurally complex bromides like this compound typically involves multi-step reactions. For example, analogous synthesis protocols (e.g., ) suggest using ethanol or dimethylformamide as solvents under controlled temperatures to optimize yield. Purification may require column chromatography with gradient elution or recrystallization using solvent pairs like ethyl acetate/hexane. Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progress .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

A combination of ¹H NMR, ¹³C NMR, and 2D techniques (e.g., COSY, HSQC) is critical. For instance, the dioxolane and tetrahydropyridine moieties can be differentiated using ¹³C DEPT-135 to identify CH, CH₂, and CH₃ groups. Coupling constants in ¹H NMR (e.g., J-values for axial/equatorial protons in the tetrahydropyridine ring) clarify stereochemical assignments. Cross-peaks in HSQC correlate proton and carbon environments, resolving overlapping signals .

Q. What theoretical frameworks guide the design of experiments for this compound?

Research should align with conceptual frameworks such as structure-activity relationships (SAR) or molecular docking studies. For example, SAR can link the dioxolane group’s steric effects to biological activity, while molecular dynamics simulations predict conformational stability .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during X-ray structure determination?

Using SHELXL for refinement ( ), researchers can apply TWIN/BASF commands to model twinned data. High-resolution datasets (d < 1.0 Å) improve electron density maps for the bromine atom, which has a high scattering factor. For weak diffraction, synchrotron radiation enhances data quality. Rigorous validation with tools like PLATON ensures structural accuracy .

Q. How should contradictory data in solubility or stability studies be analyzed?

Contradictions often arise from methodological variability. For example, solubility discrepancies in polar vs. non-polar solvents require controlled experiments with standardized buffers (e.g., phosphate-buffered saline at pH 7.4). Stability studies under varying temperatures (4°C vs. 25°C) should use HPLC-UV to track degradation products. Bibliometric analysis () of prior studies identifies common pitfalls, such as inadequate degassing of solvents .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For example, SPR requires immobilizing the target protein on a sensor chip and monitoring real-time binding kinetics. Competitive assays with known inhibitors validate specificity. Dose-response curves (IC₅₀/EC₅₀) in cellular assays should include positive/negative controls to minimize false positives .

Q. How can computational methods predict the compound’s reactivity in novel reaction conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like nucleophilic substitution at the bromide site. Molecular electrostatic potential (MEP) maps identify electrophilic regions. Machine learning pipelines trained on analogous compounds (e.g., ) predict solubility and stability under varying pH/temperature .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and CCDC deposition for structural validation .
  • Spectroscopy : Report NMR chemical shifts relative to TMS and assign all peaks using 2D techniques .
  • Data Reporting : Include raw diffraction/scattering data in supplementary materials for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE
Reactant of Route 2
1-[(2,2-DIPHENYL-1,3-DIOXOLAN-4-YL)METHYL]-1-METHYL-3,4,5,6-TETRAHYDRO-2H-PYRIDINE BROMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.